molecular formula C15H18N2O4 B2510964 (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 468747-36-6

(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No. B2510964
CAS RN: 468747-36-6
M. Wt: 290.319
InChI Key: PJAZHUMYCLUITN-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid, also known as MMBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBO belongs to the class of compounds known as oxadiazole derivatives and is synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Spectroscopic Analysis and Cytotoxicity Evaluation

  • Research Insight : N-maleanilinic acid derivatives, including (2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid, were spectroscopically investigated and evaluated for cytotoxicity against various carcinoma cells. The derivatives showed high effectiveness against Hepatocellular carcinoma, Breast carcinoma, and colon carcinoma cells (Zayed, El-desawy, & Eladly, 2019).

Antimicrobial Activity

  • Research Insight : Methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, structurally related to the target compound, demonstrated antimicrobial properties when synthesized and tested against various microbes (Gein et al., 2020).

Inhibition of Kynurenine-3-Hydroxylase

  • Research Insight : Derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, similar to the target compound, were identified as potent inhibitors of kynurenine-3-hydroxylase, a key enzyme in neurodegenerative diseases (Drysdale, Hind, Jansen, & Reinhard, 2000).

Synthesis of Heterocyclic Compounds

  • Research Insight : The target compound has been utilized in the synthesis of various heterocyclic compounds, which are of significant interest in pharmaceutical research for their potential biological activities (Fathalla, Pazdera, & Marek, 2002).

Complexes with Transition Metal Ions

  • Research Insight : Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, structurally related to the target compound, were synthesized and characterized, showcasing their potential in magnetic and thermal property studies (Ferenc et al., 2017).

Safety and Hazards

  • Toxicity : The compound’s toxicological profile should be evaluated, especially regarding reproductive toxicity .

properties

IUPAC Name

(Z)-3-methyl-4-(4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZHUMYCLUITN-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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